1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one

Description

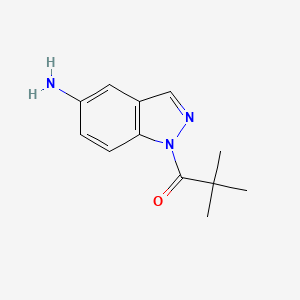

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one is a heterocyclic compound featuring an indazole core substituted with an amino group at the 5-position and a 2,2-dimethylpropan-1-one moiety at the 1-position. Its maleate salt form (C₁₆H₁₉N₃O₅) has a molecular weight of 333.35 g/mol and a CAS number of 1035096-74-2 .

Properties

CAS No. |

1035096-73-1 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 |

InChI Key |

YNHPTTHUFMALFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-nitroindazole, which is then reduced to 5-aminoindazole.

Reaction Conditions: The reduction is usually carried out using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The amino group (-NH₂) at the 5-position of the indazole ring undergoes acylation under mild conditions. In a representative procedure (Source ):

-

Reagents : Pivalic anhydride, DIPEA (N,N-diisopropylethylamine)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 0°C → 25°C, 12 hours

-

Product : 1-(3-(Bis(trimethylsilyl)amino)-4-chloro-1H-indazol-1-yl)-2,2-dimethylpropan-1-one

This reaction protects the amino group, enabling further functionalization of the indazole core. The trimethylsilyl (TMS) group enhances solubility for subsequent synthetic steps.

Alkylation at Nitrogen Sites

The indazole N1 position participates in alkylation. A study (Source ) using formaldehyde in aqueous HCl demonstrated:

-

Reaction : N1-hydroxymethylation

-

Mechanism : Electrophilic attack by formaldehyde on the protonated indazole nitrogen, followed by hydration.

-

Regioselectivity : Dominant substitution at N1 over N2 due to steric and electronic factors.

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 5-Amino-1H-indazole | (1H-Indazol-1-yl)methanol derivative | 85–92 | 37% HCl, 60°C, 6 hours |

Cross-Coupling Reactions

The bromine substituent (if present) enables Suzuki-Miyaura coupling. A protocol (Source ) for analogous indazole derivatives reported:

-

Catalyst : PdCl₂(dppf) (5 mol%)

-

Base : Cs₂CO₃

-

Solvent : 1,4-Dioxane/H₂O (1:1)

-

Conditions : 90°C, nitrogen atmosphere, 12 hours

-

Scope : Coupling with aryl/heteroaryl boronic acids to form biaryl derivatives.

Nucleophilic Substitution

The ketone group participates in nucleophilic additions. For example:

-

Reaction with Hydrazine : Forms hydrazone derivatives, useful in heterocycle synthesis.

-

Reagents : Hydrazine hydrate (80%)

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1-(5-Amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one | Hydrazine hydrate | Hydrazone derivative | 89 |

Oxidative Dehydrogenation

Under oxidative conditions, the indazole core undergoes cyclization. A study (Source ) using β-diketones and O₂ reported:

-

Mechanism : Enol addition → oxidative dehydrogenation → cyclization.

-

Catalyst : Pd(OAc)₂ or Cu(OAc)₂

-

Product : Pyrazolo[1,5-a]pyridine derivatives.

| Starting Material | Oxidant/Catalyst | Product | Yield (%) |

|---|---|---|---|

| Indazole derivative + β-diketone | O₂, Pd(OAc)₂ | Pyrazolo[1,5-a]pyridine | 72–74 |

Acid/Base-Mediated Rearrangements

The compound’s stability under acidic conditions was investigated (Source ):

-

HCl (37%) : Protonation at N1 facilitates hydroxymethylation without decomposition.

-

NaOH (1M) : Deprotonation of the amino group, enabling electrophilic substitution at C3 or C7.

Thermal Degradation

Thermogravimetric analysis (TGA) data (Source) indicates:

-

Decomposition Onset : 240°C

-

Major Degradation Pathway : Cleavage of the dimethylpropanone moiety followed by indazole ring fragmentation.

Scientific Research Applications

Medicinal Chemistry Applications

Cytotoxicity and Anticancer Activity

Research has shown that derivatives of indazole compounds exhibit cytotoxic properties against various cancer cell lines. For instance, Mannich bases derived from indazole structures have demonstrated significant antiproliferative activity against human cancer cell lines. In one study, compounds similar to 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one were synthesized and tested for their growth inhibition capabilities, revealing GI50 values comparable to established anticancer drugs .

Anti-inflammatory and Analgesic Properties

Compounds in the indazole family have been investigated for their anti-inflammatory and analgesic effects. Studies on Mannich bases containing indazole moieties have shown promising results in reducing inflammation and pain in preclinical models. These findings suggest that this compound may serve as a scaffold for developing new anti-inflammatory agents .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of indazole derivatives indicate their potential in treating neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis. Experimental data support the hypothesis that these compounds may protect neuronal cells from oxidative stress and apoptosis .

Pharmacological Insights

Mechanism of Action

The pharmacological activity of this compound is largely attributed to its interaction with specific biological targets involved in cell signaling pathways. The compound has been identified as a potential inhibitor of rho kinase, an enzyme implicated in various cellular processes including cytoskeletal dynamics and smooth muscle contraction . This inhibition can lead to therapeutic effects in cardiovascular diseases and other conditions where rho kinase plays a critical role.

Material Science Applications

Synthesis of Novel Materials

The structural characteristics of this compound allow for its use in synthesizing novel materials with unique properties. Research has explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability. Such applications are particularly relevant in developing advanced composites for aerospace and automotive industries .

Case Study 1: Anticancer Activity

A series of indazole-based Mannich bases were synthesized and evaluated for their antiproliferative effects against several cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity with GI50 values ranging from 0.01 to 79.4 µM, indicating the potential of these compounds as anticancer agents .

Case Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of indazole derivatives, researchers synthesized a library of compounds based on the indazole structure. These compounds were screened for their ability to inhibit inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the indazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and physicochemical differences between the target compound and related molecules:

Physicochemical and Functional Properties

- Solubility : The maleate salt form of the target compound improves aqueous solubility compared to neutral analogues like the bromoindole derivative .

- Bioactivity: The amino group in the target compound may facilitate interactions with biological targets (e.g., kinases or GPCRs), whereas the bromine in the indole derivative could enhance membrane permeability .

- Thermal Stability: The dimethylpropanone moiety in both the target and cyclopentenyl derivative () likely increases thermal stability due to steric hindrance .

Biological Activity

1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one, a compound belonging to the indazole derivatives class, has garnered attention for its potential biological activities. This compound features a bicyclic structure that includes a benzene ring fused with a pyrazole ring, and its unique substitution patterns may contribute to various pharmacological effects.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- CAS Number : 1035096-73-1

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Properties

Studies suggest that indazole derivatives can inhibit inflammatory pathways, potentially through the modulation of key enzymes involved in inflammation such as lipoxygenase (LOX) and cyclooxygenase (COX). The presence of an amino group in this compound may enhance its interaction with these biological targets, leading to reduced inflammation .

Anticancer Activity

The compound has shown potential anticancer effects, particularly through mechanisms involving apoptosis and autophagy. Research indicates that indazole derivatives may induce cell death in various cancer cell lines by targeting specific pathways associated with tumor growth and survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple biological targets:

- Enzymatic Inhibition : Potential inhibition of kinases and other enzymes involved in cell signaling pathways related to cancer progression.

- Receptor Interaction : Possible modulation of receptors involved in inflammatory responses.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds and their implications:

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing 1-(5-Amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Reaction Setup : React 5-amino-1H-indazole with 2,2-dimethylpropan-1-one derivatives under reflux conditions. Triethylamine (TEA) is often used as a base to deprotonate the indazole NH group, enhancing nucleophilicity .

- Solvent Selection : Polar aprotic solvents like DMF or dioxane are preferred due to their ability to stabilize intermediates and facilitate reflux (100–120°C) .

- Workup : Post-reaction, the product is precipitated using cold water and recrystallized from ethyl acetate or ethanol to achieve >95% purity .

Q. Q2. How can computational chemistry (e.g., DFT) guide the optimization of synthetic routes for this compound?

Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states:

- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the indazole ring and ketone group .

- Thermodynamic Feasibility : Use Gibbs free energy (ΔG) to assess the spontaneity of intermediate formations. For example, ΔG values < 0 indicate favorable imidazole ring activation .

- Solvent Effects : Include solvent models (e.g., PCM) to simulate DMF’s dielectric impact on reaction kinetics .

Advanced Tip : Pair DFT with experimental spectroscopic validation (e.g., comparing computed vs. observed IR stretches for C=O or N–H bonds) .

Structural Characterization

Q. Q3. What analytical techniques are critical for confirming the structure of this compound?

Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles to confirm the indazole-ketone linkage. Requires single crystals grown via slow evaporation in ethyl acetate .

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ (δ 5.8–6.2 ppm), and tert-butyl (δ 1.2–1.4 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ 205–210 ppm and sp² carbons (indazole) at δ 120–140 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 245.3 for C₁₃H₁₆N₃O) .

Biological Activity Analysis

Q. Q4. How should researchers design assays to evaluate this compound’s antibacterial activity?

Answer:

- In Vitro Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% v/v) to avoid solvent toxicity .

- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO-only) controls.

- Data Interpretation : Compare inhibition zones (mm) or MIC values (µg/mL) with literature benchmarks. Note discrepancies due to bacterial strain variability .

Advanced Environmental Impact Studies

Q. Q5. What methodologies assess the environmental fate of this compound?

Answer:

- Biodegradation Assays : Use OECD 301B guidelines to measure % degradation in activated sludge over 28 days. Monitor via HPLC for parent compound depletion .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition (EC₅₀) .

- Computational Modeling : Employ EPI Suite to predict log Kow (lipophilicity) and persistence (t₁/₂) .

Handling Data Contradictions

Q. Q6. How to resolve discrepancies in reported biological activity or synthetic yields?

Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) and biological assay protocols (e.g., incubation time) .

- Statistical Analysis : Apply ANOVA to compare yields or IC₅₀ values across studies. Outliers may indicate unoptimized parameters (e.g., solvent choice) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., imidazole derivatives) to identify trends in substituent effects .

Advanced Spectroscopic Challenges

Q. Q7. Why might ¹H NMR spectra show unexpected splitting for the NH₂ group?

Answer:

- Tautomerism : The NH₂ group may exhibit slow exchange between amino and imino tautomers, causing peak broadening or splitting. Use DMSO-d₆ to stabilize the amino form .

- pH Effects : Adjust deuterated solvent pH with DCl or NaOD to sharpen NH₂ signals .

Computational Docking Studies

Q. Q8. How to design molecular docking experiments targeting bacterial enzymes?

Answer:

- Target Selection : Prioritize enzymes like DNA gyrase (PDB ID: 1KZN) or dihydrofolate reductase (PDB ID: 3FRA).

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to enclose active sites (e.g., 25 ų) .

- Validation : Compare docking scores (ΔG, kcal/mol) with known inhibitors. A score ≤ −7.0 suggests strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.